Cas no 32885-81-7 (1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-)

1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-
- Lasiodiplodin
- (-)-(S)-Lasiodiplodin
- (-)-Lasiodiplodin
- (S)-Lasiodiplodin
- 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (S)- (8CI)
- (3S)-Lasiodiplodin
- (S)-3,4,5,6,7,8,9,10-Octahydro-12-hydroxy-14-methoxy-3-methyl-1H-2-benzoxacyclododecin-1-one
- [ "" ]
- SCHEMBL23484270
- (3S)-12-hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one
- 32885-81-7
- CHEMBL393258
- HY-N3401
- (4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
- Q59287150
- FS-9431
- AKOS032948907
- CS-0024135
- (9S)-15-hydroxy-13-methoxy-9-methyl-10-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one
- (4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo(10.4.0)hexadeca-1(12),13,15-trien-2-one
- DA-64873
- (9S)-15-hydroxy-13-methoxy-9-methyl-10-oxabicyclo(10.4.0)hexadeca-1(12),13,15-trien-11-one
-
- インチ: InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1
- InChIKey: OKWRDLQBKAOJNC-LBPRGKRZSA-N
- ほほえんだ: C1CCC[C@H](C)OC(=O)C2C(=CC(=CC=2CCC1)O)OC
計算された属性
- せいみつぶんしりょう: 292.16752
- どういたいしつりょう: 292.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 500.4±50.0 °C at 760 mmHg
- フラッシュポイント: 181.7±23.6 °C
- PSA: 55.76
- LogP: 3.84280
- じょうきあつ: 0.0±1.3 mmHg at 25°C
1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L89270-5mg |
Lasiodiplodin |
32885-81-7 | 5mg |
¥4480.0 | 2021-09-08 | ||
TargetMol Chemicals | TN4418-5 mg |
Lasiodiplodin |
32885-81-7 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN4418-5mg |
Lasiodiplodin |
32885-81-7 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN4418-1 mL * 10 mM (in DMSO) |
Lasiodiplodin |
32885-81-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AF82815-5mg |
Lasiodiplodin |
32885-81-7 | 97% | 5mg |
$660.00 | 2024-04-20 | |
TargetMol Chemicals | TN4418-1 ml * 10 mm |
Lasiodiplodin |
32885-81-7 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4418-1 mg |
Lasiodiplodin |
32885-81-7 | 1mg |
¥2275.00 | 2022-04-26 |
1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)- 関連文献
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Antonio Evidente Nat. Prod. Rep. 2022 39 1591
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Senhua Chen,Zhaoming Liu,Hongju Liu,Yuhua Long,Dongni Chen,Yongjun Lu,Zhigang She Org. Biomol. Chem. 2017 15 6338
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3. Ring closing diene metathesis in organic synthesisSusan K. Armstrong J. Chem. Soc. Perkin Trans. 1 1998 371
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4. Strategies of synthesis based on cyclohexadienes: part 3. A novel route to macrolide aromatic polyketidesArthur J. Birch,Neelakandha S. Mani,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1990 1423
-
Mostafa E. Rateb,Rainer Ebel Nat. Prod. Rep. 2011 28 290
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6. Enantiodivergent synthesis of both enantiomers of the macrocyclic lactone lasiodiplodinFranz Bracher,Brigitte Schulte J. Chem. Soc. Perkin Trans. 1 1996 2619
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7. Contents pages
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Jonas Kühlborn,Jonathan Gro?,Till Opatz Nat. Prod. Rep. 2020 37 380
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9. Metabolites of Lasiodiplodia theobromaeD. C. Aldridge,S. Galt,D. Giles,W. B. Turner J. Chem. Soc. C 1971 1623
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Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Macrolides and analogues Macrolides and analogues
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Macrolides and analogues
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-に関する追加情報
Compound CAS No 32885-81-7: 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-
The compound with CAS No 32885-81-7, known as 1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-, is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of benzoxacyclo compounds, which are characterized by their unique bicyclic frameworks and functional groups that make them valuable in various fields such as pharmaceuticals and materials science.
Recent studies have highlighted the importance of benzoxacyclo compounds in drug discovery due to their ability to mimic natural products and interact with biological targets in novel ways. The (3S)-configuration of this compound suggests a high degree of stereochemical control during its synthesis, which is critical for its biological activity and selectivity. The presence of multiple functional groups—such as the hydroxy (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups—contributes to its versatility in chemical reactivity and potential bioavailability.
One of the most intriguing aspects of this compound is its octahydro framework, which provides a rigid yet flexible structure for interactions within biological systems. Researchers have explored the use of such frameworks in designing inhibitors for enzymes involved in diseases like cancer and neurodegenerative disorders. The benzoxacyclo ring system has also been shown to enhance the stability and solubility of molecules, making them more suitable for therapeutic applications.
The synthesis of CAS No 32885-81-7 involves a multi-step process that combines advanced organic chemistry techniques such as ring-closing metathesis and stereoselective oxidation. These methods ensure the precise formation of the compound's complex structure while maintaining its stereochemical integrity. The use of catalysts like Grubbs' catalyst has been pivotal in achieving high yields and purity during the synthesis process.
In terms of applications, this compound has shown promise in preclinical studies as a potential lead for developing anti-inflammatory agents and antioxidants. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions associated with oxidative stress and chronic inflammation. Additionally, its structural features suggest potential uses in the development of neuroprotective drugs and anti-cancer therapies, where stereochemistry plays a crucial role in molecular targeting.
From an industrial perspective, the production of CAS No 32885-81-7 requires state-of-the-art facilities equipped with high-purity reagents and precise control over reaction conditions. Quality assurance protocols are essential to ensure that the final product meets stringent regulatory standards for pharmaceutical use. The compound's stability under various storage conditions has also been thoroughly investigated to ensure its shelf life and efficacy.
Looking ahead, ongoing research is focused on optimizing the synthesis pathway for this compound to reduce costs and improve scalability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials. The integration of computational chemistry tools with experimental techniques is also paving the way for predictive modeling of this compound's interactions with biological systems.
In conclusion, CAS No 32885-81-7, or 1H-2-Benzoxacyclododecin-1-one..., (3S)-, represents a significant advancement in organic chemistry with promising implications across multiple disciplines. Its unique structure and functional groups position it as a valuable asset in drug discovery and development. As research continues to unravel its full potential, this compound is poised to make meaningful contributions to both scientific innovation and human health.
32885-81-7 (1H-2-Benzoxacyclododecin-1-one,3,4,5,6,7,8,9,10-octahydro-12-hydroxy-14-methoxy-3-methyl-, (3S)-) 関連製品
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